molecular formula C17H14F6 B089652 2,2-Bis(4-methylphenyl)hexafluoropropane CAS No. 1095-77-8

2,2-Bis(4-methylphenyl)hexafluoropropane

Cat. No.: B089652
CAS No.: 1095-77-8
M. Wt: 332.28 g/mol
InChI Key: OWEIAGSMFHSSES-UHFFFAOYSA-N
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Description

2,2-Bis(4-methylphenyl)hexafluoropropane is an organic compound with the molecular formula C17H14F6. It is known for its unique structure, which includes two 4-methylphenyl groups attached to a hexafluoropropane core. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(4-methylphenyl)hexafluoropropane typically involves the reaction of 4-methylphenyl magnesium bromide with hexafluoroacetone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants. The product is then purified through recrystallization to obtain a high-purity compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure the safety and efficiency of the process. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 2,2-Bis(4-methylphenyl)hexafluoropropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Bis(4-methylphenyl)hexafluoropropane is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,2-Bis(4-methylphenyl)hexafluoropropane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with various biomolecules, influencing their structure and function. These interactions can affect biological pathways and processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane
  • 5,5′-(Hexafluoroisopropylidene)di-o-toluidine

Comparison: 2,2-Bis(4-methylphenyl)hexafluoropropane is unique due to its specific substitution pattern and the presence of hexafluoropropane. This gives it distinct chemical and physical properties compared to similar compounds. For instance, the presence of the hexafluoropropane core enhances its stability and reactivity in certain chemical reactions .

Properties

IUPAC Name

1-[1,1,1,3,3,3-hexafluoro-2-(4-methylphenyl)propan-2-yl]-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F6/c1-11-3-7-13(8-4-11)15(16(18,19)20,17(21,22)23)14-9-5-12(2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEIAGSMFHSSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347468
Record name 2,2-Bis(4-methylphenyl)hexafluoropropane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095-77-8
Record name 1,1′-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[4-methylbenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1095-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Bis(4-methylphenyl)hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.187
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Synthesis routes and methods

Procedure details

It has been disclosed in U.S. Pat. No. 3,310,573 to react toluene with hexafluoroacetone in the presence of hydrofluoric acid to give 2,2-bis-(4-methylphenyl)hexafluoropropane (2). This is oxidized to the dicarboxylic acid (3) using chromium(III) oxide, which is subsequently converted into the 2,2-bis-(4-aminophenyl)hexafluoropropane (4) by a Schmidt reaction using sodium azide/sulfuric acid. In the next reaction steps, this compound is acetylated using acetic anhydride and then nitrated in the 3-position using 70% strength nitric acid in concentrated sulfuric acid. The elimination of the acetyl group then takes place, for which the nitrated substance is dissolved in concentrated sulfuric acid and water added until the 2,2-bis-(3-nitro-4-aminophenyl)hexafluoropropane (5) precipitates from the solution.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Bis(4-methylphenyl)hexafluoropropane
Reactant of Route 2
2,2-Bis(4-methylphenyl)hexafluoropropane
Reactant of Route 3
2,2-Bis(4-methylphenyl)hexafluoropropane
Reactant of Route 4
Reactant of Route 4
2,2-Bis(4-methylphenyl)hexafluoropropane
Reactant of Route 5
2,2-Bis(4-methylphenyl)hexafluoropropane
Reactant of Route 6
2,2-Bis(4-methylphenyl)hexafluoropropane

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